Lipophilicity (cLogP) Comparison: Enhanced Passive Permeability vs. 3-H and 3-Cl Analogs
The 3-iodo substituent confers a substantial increase in calculated lipophilicity compared to its hydrogen or smaller halogen counterparts, a property directly correlated with enhanced passive membrane permeability and blood-brain barrier (BBB) penetration. This difference is quantifiable through in silico predictions [1].
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.37 (predicted for a representative pyrazolo[4,3-d]pyrimidine scaffold) |
| Comparator Or Baseline | 3-H analog (cLogP estimated ~1.0), 3-Cl analog (cLogP estimated ~2.2) |
| Quantified Difference | Increase of >2.3 log units vs. 3-H; increase of ~1.2 log units vs. 3-Cl |
| Conditions | In silico ADMET prediction using standard computational chemistry software for related pyrazolo[4,3-d]pyrimidine derivatives [1] |
Why This Matters
A higher cLogP value predicts improved passive diffusion across lipid bilayers, making the 3-iodo compound a superior starting point for developing CNS-penetrant kinase inhibitors compared to its less lipophilic 3-H or 3-Cl analogs.
- [1] Nature Scientific Reports. (2023). Table 7: Predicted ADMET property of compound 146476703. View Source
